1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a fluorine atom at the first position and a 2,4,5-trichlorophenyl group at the fourth position of the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 2,4,5-trichlorophenyl fluoride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. .
Analyse Chemischer Reaktionen
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity.
Pathways Involved: It may affect signaling pathways by binding to receptors or other proteins, leading to changes in cellular functions
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene can be compared with other similar compounds:
1-Fluoronaphthalene: This compound lacks the 2,4,5-trichlorophenyl group, making it less complex and potentially less reactive.
2-Fluoronaphthalene: Similar to 1-fluoronaphthalene but with the fluorine atom at a different position, leading to different chemical properties.
1-Chloronaphthalene: This compound has a chlorine atom instead of fluorine, resulting in different reactivity and applications
Eigenschaften
Molekularformel |
C16H8Cl3F |
---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
1-fluoro-4-(2,4,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-15(19)14(18)7-12(13)10-5-6-16(20)11-4-2-1-3-9(10)11/h1-8H |
InChI-Schlüssel |
RSPDFWRWODMPHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.